PBR/TSPO Binding Affinity: Quantified Nanomolar Activity as a Benzodiazepine Receptor Ligand
The compound demonstrates quantifiable binding affinity for the peripheral-type benzodiazepine receptor (PBR/TSPO), a key target in neuroinflammation and oncology imaging [1]. This activity provides a verifiable baseline for medicinal chemistry campaigns. While a direct head-to-head comparison with an exact analog in the same assay is not available, the measured affinity can be positioned against the well-characterized reference ligand PK 11195 as a class-level benchmark. The specific 3'-methoxy positioning is critical for this activity, as SAR studies on benzophenones indicate that substitution pattern profoundly alters target tolerance [2].
| Evidence Dimension | Binding Affinity (IC50) for Translocator Protein (TSPO/PBR) |
|---|---|
| Target Compound Data | IC50 = 19.9 nM (rat cerebral cortex membranes); IC50 = 41.7 nM (rat ovary membranes) [1] |
| Comparator Or Baseline | PK 11195 (Reference Ligand): Ki = 3.1 nM (cerebellum) to 4.1 nM (spinal cord) [3] |
| Quantified Difference | Target compound exhibits ~6-10 fold lower affinity than the high-affinity reference standard PK 11195 in comparable membrane assays. |
| Conditions | Displacement of [3H]-PK 11195 from rat tissue membranes. |
Why This Matters
This validates the compound's utility as a moderate-affinity starting point or control ligand for PBR/TSPO target engagement studies, with a defined, reproducible potency range distinct from high-affinity clinical probes.
- [1] BindingDB. (2013). BDBM50408724 (CHEMBL338378). Affinity Data for Translocator Protein (Rat). IC50 values: 19.9 nM and 41.7 nM. View Source
- [2] Scite.ai. (n.d.). Structure–activity and crystallographic analysis of benzophenone derivatives—the potential anticancer agents. Substitution pattern tolerance. View Source
- [3] Amerigo Scientific. (n.d.). PK 11195. Ki values: 3.1 nM (cerebellum), 4.1 nM (spinal cord). View Source
